Product packaging for 7-Methyltetradecane(Cat. No.:CAS No. 6165-39-5)

7-Methyltetradecane

Cat. No.: B12661081
CAS No.: 6165-39-5
M. Wt: 212.41 g/mol
InChI Key: QUMVEMCGRQYIQG-UHFFFAOYSA-N
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Description

General Overview of Branched Hydrocarbons in Chemical Science

Branched hydrocarbons are a fundamental class of organic compounds within chemical science, characterized by a carbon backbone that contains side chains or branches. fiveable.me Unlike their linear counterparts (straight-chain alkanes), which consist of a continuous chain of carbon atoms, branched alkanes have alkyl groups bonded to this central chain. thoughtco.com These compounds are composed exclusively of carbon and hydrogen atoms connected by single bonds, classifying them as saturated hydrocarbons. thoughtco.comlibretexts.org

The structure of these molecules directly influences their physical and chemical properties, making them distinct from straight-chain alkanes with the same number of carbon atoms. opentextbc.ca The nomenclature of branched alkanes is systematically defined by the International Union of Pure and Applied Chemistry (IUPAC). The system involves identifying the longest continuous carbon chain (the parent chain), numbering the carbons to give the attached substituents the lowest possible numbers, and naming the alkyl group branches accordingly (e.g., methyl, ethyl). ck12.orgstudy.com For instance, the name 2,3-dimethylbutane indicates a butane parent chain with two methyl groups attached to the second and third carbon atoms. opentextbc.ca Branched alkanes are of particular importance in the petroleum industry and are crucial in the production of fuels. thoughtco.com

Structural Isomerism within Tetradecane (B157292) Derivatives

Structural isomerism is a concept where multiple compounds have the same molecular formula but different structural arrangements of atoms. ck12.org These isomers are distinct molecules with unique physical and chemical properties. opentextbc.ca The parent alkane, tetradecane, is a saturated hydrocarbon with the chemical formula C₁₄H₃₀. wikipedia.orgatamanchemicals.com It exists as a straight-chain molecule, known as n-tetradecane, but it also has a vast number of structural isomers. Specifically, there are 1,858 possible structural isomers for the molecular formula C₁₄H₃₀. wikipedia.orgatamanchemicals.com

These isomers can be categorized based on the nature of their branching. This includes molecules with a tridecane (B166401) (13-carbon) backbone and a single methyl group, a dodecane (B42187) (12-carbon) backbone with two methyl groups or one ethyl group, and so on. wikipedia.orgwikiwand.com 7-Methyltetradecane, however, is a derivative named for its tetradecane parent chain. It consists of a 14-carbon chain with a methyl group (CH₃) attached to the seventh carbon atom. This branching gives it a distinct structure from n-tetradecane and other isomers. It is important to note that because of the additional methyl group, its molecular formula is C₁₅H₃₂, making it a structural isomer of pentadecane, not tetradecane.

Table 1: Comparison of n-Tetradecane and this compound

Propertyn-TetradecaneThis compound
Molecular Formula C₁₄H₃₀C₁₅H₃₂
Molecular Weight 198.39 g·mol⁻¹212.41 g·mol⁻¹
Parent Chain 14 carbons14 carbons
Branching None (linear)Methyl group at C-7
CAS Number 629-59-46165-39-5

Research Significance of Branched Alkanes

Branched alkanes hold considerable significance in various fields of research, primarily due to their unique structural properties which confer greater stability compared to their linear isomers. Research has shown that branched alkane hydrocarbons are thermodynamically more stable than straight-chain alkanes. nih.gov This increased stability has been a subject of vigorous debate, with potential explanations including electrostatic effects, electron correlation, and stabilizing geminal σ→σ* delocalization. nih.govresearchgate.netquora.com This stability is a key factor in the petroleum industry, where processes are used to convert linear alkanes into branched isomers to improve the octane (B31449) number of gasoline, leading to more efficient fuel combustion. thoughtco.com

Beyond industrial applications, branched alkanes are prevalent in nature as semiochemicals, which are chemicals used for communication. jaydevchemicals.com Many insects utilize specific branched alkanes as pheromones for signaling purposes, such as attracting mates or aggregating. jaydevchemicals.comwikipedia.org These compounds are often highly specific to a particular species. For example, various methyl-branched hydrocarbons have been identified as key components of the sex pheromones in species of the moth genus Leucoptera. researchgate.net The unique structures of these branched alkanes are detected by specialized receptors in insects, triggering specific behavioral responses even at very low concentrations. wikipedia.org This has made them a significant area of research for developing environmentally safe and species-specific pest control methods, such as mating disruption and population monitoring. jaydevchemicals.comwikipedia.org

Contextualization of this compound within Alkane Chemistry

This compound is a specific branched alkane with the molecular formula C₁₅H₃₂. nist.govuni.lu Its structure is defined by a 14-carbon (tetradecane) backbone with a single methyl group substituent located at the seventh carbon position. nist.gov This specific placement of the methyl group distinguishes it from other isomers of pentadecane, such as n-pentadecane or 2-methyltetradecane.

The primary research context for this compound is in the field of chemical ecology, specifically as an insect pheromone. While many branched alkanes serve as chemical signals, the precise structure of this compound is critical for its biological activity in certain species. It functions as a component of the chemical communication system for various insects, mediating interactions between individuals of the same species. wikipedia.org Its role as a semiochemical highlights the importance of structural specificity in molecular biology, where even minor changes in the position of a branch can alter or eliminate its function as a signaling molecule.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H32 B12661081 7-Methyltetradecane CAS No. 6165-39-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6165-39-5

Molecular Formula

C15H32

Molecular Weight

212.41 g/mol

IUPAC Name

7-methyltetradecane

InChI

InChI=1S/C15H32/c1-4-6-8-10-12-14-15(3)13-11-9-7-5-2/h15H,4-14H2,1-3H3

InChI Key

QUMVEMCGRQYIQG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(C)CCCCCC

Origin of Product

United States

Synthetic Routes and Methodologies for 7 Methyltetradecane

Strategies for Branched Alkane Synthesis

The construction of the carbon skeleton of branched alkanes can be achieved through several general approaches, each with its own set of advantages and limitations. These methods range from the coupling of smaller molecular fragments to the rearrangement of larger hydrocarbon chains.

Alkylation Reaction Pathways

Alkylation reactions, which involve the formation of a new carbon-carbon bond, are a fundamental strategy for the synthesis of branched alkanes. One common approach involves the reaction of an organometallic reagent with an alkyl halide. For instance, the synthesis of related methyltetradecanes can be envisioned through the reaction of a Grignard reagent or an organolithium compound with a long-chain alkyl bromide. A plausible, though not specifically documented for 7-methyltetradecane, route could involve the reaction of an appropriate secondary Grignard reagent with a primary alkyl halide. The Wurtz reaction, which couples two alkyl halides using sodium metal, can also be employed to form larger alkanes, and if a secondary halide is used, a branched structure can be generated. youtube.com However, this method is often limited by side reactions and the formation of product mixtures, especially when coupling two different alkyl halides. youtube.com

Modern cross-coupling reactions, often catalyzed by transition metals like palladium or nickel, offer more controlled and efficient methods for C-C bond formation and could be adapted for the synthesis of branched alkanes. organic-chemistry.org

Thermocracking and Catalytic Isomerization of Larger Branched Alkanes

In the context of industrial-scale production, thermal and catalytic processes are employed to modify the structure of hydrocarbons. chemguide.co.ukdocbrown.info Cracking involves breaking down large hydrocarbon molecules into smaller, more valuable ones by using high temperatures and pressures. chemguide.co.uk Thermal cracking, conducted at temperatures between 450°C and 750°C, primarily yields alkenes. libretexts.org Catalytic cracking, on the other hand, utilizes catalysts like zeolites at lower temperatures (around 500°C) and produces a higher proportion of branched alkanes and aromatic hydrocarbons, which are desirable components of gasoline. libretexts.orgyoutube.com

Isomerization is a process that rearranges the structure of a molecule without changing its molecular formula. docbrown.info In the petrochemical industry, linear alkanes are often converted into their branched isomers to improve their combustion properties (i.e., increase their octane (B31449) number). docbrown.info This process is typically carried out using a solid acid catalyst, such as a platinum-containing zeolite, at moderate temperatures and pressures. While these methods are highly effective for producing mixtures of branched alkanes, they lack the selectivity required for the targeted synthesis of a single, specific isomer like this compound.

ProcessTypical ConditionsPrimary Products
Thermal Cracking 450-750°C, high pressureAlkenes, smaller alkanes
Catalytic Cracking ~500°C, moderate pressure, zeolite catalystBranched alkanes, aromatic hydrocarbons
Catalytic Isomerization Moderate temperature and pressure, solid acid catalystBranched isomers of the starting alkane

Fischer-Tropsch Synthesis for Branched Hydrocarbon Production

The Fischer-Tropsch (FT) process is a collection of chemical reactions that converts a mixture of carbon monoxide and hydrogen (syngas) into liquid hydrocarbons. wikipedia.org This process is a key technology for producing synthetic fuels from coal, natural gas, or biomass. wikipedia.orgmdpi.com The product distribution of the FT synthesis is highly dependent on the catalyst, temperature, pressure, and reactor design. doe.gov

While the primary products of low-temperature FT synthesis are linear alkanes and waxes, higher temperatures and the use of specific catalysts (e.g., iron-based) can lead to an increased proportion of branched hydrocarbons. doe.gov The formation of branched products is often attributed to secondary reactions of the initially formed linear olefins on the catalyst surface. Although the FT process is a significant source of branched alkanes, it produces a broad spectrum of isomers and chain lengths, making it unsuitable for the direct and selective synthesis of this compound.

Targeted Synthesis of this compound

A plausible synthetic route could involve a Grignard reaction. For example, 2-heptanone (B89624) could be reacted with octylmagnesium bromide. The resulting tertiary alcohol would then need to be deoxygenated. This can be a challenging transformation, but methods like the Barton-McCombie deoxygenation could be employed. A more straightforward approach would be the reaction of a Grignard reagent with an epoxide, followed by reduction.

Another viable strategy is the Wittig reaction, which is a powerful tool for the formation of carbon-carbon double bonds. chemrxiv.org For the synthesis of this compound, one could envision the reaction of a phosphonium (B103445) ylide derived from a C8 alkyl halide with a C7 ketone, such as 2-heptanone. This would generate an alkene with the desired carbon skeleton. Subsequent catalytic hydrogenation of the double bond would yield the target molecule, this compound. The stereochemistry of the alkene formed in the Wittig reaction can often be controlled by the choice of reagents and reaction conditions.

Green Chemistry Approaches in Branched Alkane Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ijnc.ir In the context of branched alkane synthesis, this translates to the development of more sustainable and environmentally friendly methodologies.

Key areas of focus in green chemistry that are relevant to alkane synthesis include:

Catalysis: The use of highly efficient and recyclable catalysts can minimize waste and energy consumption. This includes the development of novel solid acid catalysts for isomerization and cracking that are more selective and have a longer lifetime.

Renewable Feedstocks: A major goal of green chemistry is to replace fossil fuels with renewable resources. Research is ongoing to develop methods for producing branched alkanes from biomass-derived feedstocks. researchgate.net

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. ijnc.ir Reactions like catalytic additions and rearrangements are generally preferred over multi-step syntheses that involve protecting groups and generate significant amounts of waste.

Safer Solvents and Reagents: The use of hazardous solvents and reagents should be minimized or replaced with safer alternatives. nih.gov This could involve the use of solvent-free reaction conditions or the use of more benign solvents like water or supercritical fluids.

While the direct application of these principles to the specific synthesis of this compound is not yet widely documented, the broader trends in green chemistry are likely to influence the future development of synthetic routes for this and other branched alkanes.

Chemical Reactivity and Transformational Pathways of 7 Methyltetradecane

Oxidative Reactions of Branched Alkanes (e.g., conversion to alcohols and ketones with catalytic systems)

The oxidation of alkanes, including branched structures like 7-methyltetradecane, is a significant transformation for converting hydrocarbons into more valuable oxygenated compounds. vaia.com Controlled oxidation can yield valuable products such as alcohols, ketones, aldehydes, and carboxylic acids, which serve as building blocks for materials like polymers and pharmaceuticals. vaia.comberkeley.edu However, the process is challenging due to the high strength of C-H bonds in alkanes. vaia.com

Catalytic systems are crucial for achieving selective oxidation. For branched-chain alkanes, various catalysts have been developed. One approach involves using stable organic hydroperoxides, such as tertiary butyl hydroperoxide, in the presence of a chromium catalyst to produce alcohols and ketones. google.com This method is suitable for branched-chain hydrocarbons having from 3 to 20 carbon atoms. google.com Another effective system for the oxidation of both straight and branched-chain alkanes utilizes a catalyst composed of a microporous solid support with non-framework metal cations. berkeley.edu Metals like manganese, iron, cobalt, vanadium, and copper have shown activity in these systems, facilitating the conversion of alkanes to alcohols, aldehydes, ketones, and carboxylic acids. berkeley.edu

Mechanistically, some catalytic oxidations proceed through radical intermediates. For instance, a system using O₂, copper(II) acetate, and an aldehyde can generate an acyloxyl radical (RC(O)O•). rsc.org This highly reactive species can abstract a hydrogen atom from an alkane. rsc.org In the case of this compound, the tertiary hydrogen at the branch point is particularly susceptible to abstraction compared to the secondary hydrogens along the chain. vulcanchem.com The resulting alkyl radical reacts with oxygen to form an alkylperoxyl radical, which can then lead to the formation of both an alcohol and a ketone. rsc.org Oxidation involving vanadium complexes and hydrogen peroxide can also produce alcohols and ketones from branched alkanes, sometimes involving C-C bond cleavage. academie-sciences.fr

Table 1: Catalytic Systems for Branched Alkane Oxidation

Catalytic SystemOxidantPrimary ProductsRelevant MetalsReference
Chromium CatalystTertiary Butyl HydroperoxideAlcohols, KetonesCr google.com
Microporous Solid SupportOxygen-containing gasAlcohols, Aldehydes, Ketones, Carboxylic AcidsMn, Fe, Co, V, Cu, Ni, Ru berkeley.edu
Copper(II)/AldehydeO₂Alcohols, KetonesCu rsc.org
Vanadium ComplexH₂O₂Alcohols, Ketones (including shorter-chain products)V academie-sciences.fr

Catalytic Conversions and Hydrotreating Processes Involving Branched Alkanes (e.g., as products of rapeseed oil hydrotreating)

This compound is a notable product in the catalytic hydrotreating of vegetable oils, a key process for producing renewable diesel or hydrotreated vegetable oil (HVO). acs.orgmdpi.com This process converts triglycerides and fatty acids from feedstocks like rapeseed oil into a mixture of alkanes suitable for diesel fuel. mdpi.commdpi.com The conversion involves several reaction pathways, including hydrodeoxygenation (HDO), decarbonylation (DCO), and decarboxylation (DCO₂), which remove oxygen from the fatty acid chains. mdpi.com These reactions primarily produce linear n-alkanes. mdpi.com

However, to improve the cold flow properties of the resulting fuel, subsequent hydroisomerization is often employed. researchgate.net This step uses bifunctional catalysts (e.g., Pt on zeolites like SAPO-11) to convert the linear alkanes into branched isomers, or isoalkanes. researchgate.net The formation of isoalkanes like this compound significantly lowers the cloud point of the fuel. researchgate.net

A study on the hydrotreating of rapeseed oil over sulfided CoMo/γ-Al₂O₃ and NiMo/γ-Al₂O₃ catalysts specifically identified this compound as a component of the liquid product. acs.org The research, conducted in a trickle-bed reactor, found that the content of isoalkanes and aromatics in the products increased with higher reaction temperatures (320–380 °C). acs.org The presence of this compound and other branched alkanes is crucial as it decreases the cetane index and the cold filter plugging point of the fuel, which is a trade-off for improved cold weather performance. acs.org

Table 2: this compound in Rapeseed Oil Hydrotreating Products

ProcessFeedstockCatalyst ExamplesKey ProductsSignificance of this compoundReference
Catalytic HydrotreatingRapeseed OilCoMo/γ-Al₂O₃, NiMo/γ-Al₂O₃n-Alkanes, Isoalkanes (including this compound), Cycloalkanes, AromaticsImproves cold flow properties of the resulting biofuel. acs.org
Hydroisomerizationn-Alkanes (from HVO)Pt/SAPO-11, Pt/ZSM-22Branched AlkanesLowers the cloud point of diesel-range fuels. researchgate.net

Thermal Decomposition Pathways and Product Formation

The thermal decomposition of alkanes, also known as pyrolysis or cracking, involves breaking down larger hydrocarbon molecules into smaller, often more valuable, ones in the absence of air. byjus.comtestbook.com The rate of pyrolysis increases with both the molecular weight and the degree of branching in an alkane. testbook.comunacademy.comunacademy.com Therefore, this compound would be expected to undergo thermal decomposition more readily than its linear isomer, n-pentadecane.

The process occurs at high temperatures, and the product distribution depends on conditions like temperature, pressure, and the presence of a catalyst. testbook.com Pyrolysis proceeds via a free-radical mechanism. byjus.comunacademy.com The decomposition involves the fission of both C-C and C-H bonds. testbook.com

C-C Bond Fission: This is the primary pathway in cracking and leads to the formation of a mixture of smaller alkanes and alkenes. testbook.comunacademy.com For this compound, cleavage could occur at various points along the carbon backbone, resulting in a complex mixture of smaller branched and linear hydrocarbons.

C-H Bond Fission: This pathway results in the formation of an alkene and hydrogen gas. testbook.comunacademy.com

Different catalysts can influence which bonds are preferentially broken. Catalysts such as SiO₂, Al₂O₃, and ZnO tend to promote C-C bond fission, while Cr₂O₃, V₂O₂, and MoO₃ favor C-H bond fission. byjus.comtestbook.com In the petroleum industry, cracking is a fundamental process for converting high-molecular-weight hydrocarbons into gasoline-range molecules (typically C6 to C11). unacademy.comvedantu.com For example, the cracking of dodecane (B42187) can yield a mixture of heptane (B126788) and pentene. vedantu.com By analogy, the thermal decomposition of this compound would produce a variety of smaller alkanes and alkenes.

Table 3: General Principles of Alkane Thermal Decomposition

FactorDescriptionRelevance to this compoundReference
MechanismFree-radical chain reaction.Initiated by homolytic cleavage of C-C or C-H bonds. byjus.comunacademy.com
Effect of BranchingThe rate of pyrolysis increases with increased branching.Decomposes more readily than n-pentadecane. testbook.comunacademy.com
C-C Bond Fission ProductsSmaller alkanes and alkenes.A complex mixture of lower molecular weight hydrocarbons. testbook.com
C-H Bond Fission ProductsAlkenes and hydrogen.Contributes to the formation of unsaturated products. testbook.com
Catalysts for C-C FissionSiO₂, Al₂O₃, ZnOCan be used to control product distribution. byjus.comtestbook.com

Derivatives and Their Synthetic Utility (e.g., dicarboxylic acids for cyclic ketone synthesis)

While this compound itself is a relatively inert hydrocarbon, it can be chemically modified to create derivatives with specific functionalities and applications. reagent.co.uk A key transformation pathway for alkanes is their conversion to dicarboxylic acids, which are versatile precursors in organic synthesis. beilstein-journals.org

A notable application of such derivatives is in the synthesis of large-ring cyclic ketones, which are valuable compounds, particularly in the fragrance industry. A historical patent describes a process for preparing monocyclic ketones by heating the dicarboxylic acids or their salts at high temperatures (300-500 °C), often with a catalyst like zirconium hydroxide (B78521) or oxide. google.com This intramolecular cyclization reaction, known as the Ruzicka cyclization, expels carbon dioxide and water to form the ketone.

Specifically, the patent provides an example involving a closely related structure: 3-methyl-tetradecane-1,14-dicarboxylic acid . google.com When this dicarboxylic acid is heated, it undergoes cyclization to form the corresponding methyl-substituted cyclic ketone. google.com This demonstrates the synthetic utility of converting a simple branched alkane framework into a bifunctional dicarboxylic acid, which can then be used to construct complex cyclic structures. The synthesis of the dicarboxylic acid itself would typically involve a multi-step process starting with functionalization at the ends of the alkane chain.

Table 4: Synthetic Utility of Branched Alkane Derivatives

Starting Material (Derivative)Reaction TypeCatalyst/ConditionsProductApplicationReference
3-Methyl-tetradecane-1,14-dicarboxylic acidIntramolecular Cyclization (Ruzicka)Heat (300-500 °C), Zirconium HydroxideMethyl-cyclopentadecanone (analog)Primary materials for perfumes and other compounds. google.com

Table of Mentioned Chemical Compounds

Compound NameMolecular FormulaRole/Context
This compoundC₁₅H₃₂Subject of the article
n-PentadecaneC₁₅H₃₂Linear isomer of this compound
DodecaneC₁₂H₂₆Example for pyrolysis
HeptaneC₇H₁₆Pyrolysis product example
PenteneC₅H₁₀Pyrolysis product example
Tertiary Butyl HydroperoxideC₄H₁₀O₂Oxidant in catalytic reactions
Copper(II) AcetateC₄H₆CuO₄Oxidation catalyst
3-Methyl-tetradecane-1,14-dicarboxylic acidC₁₆H₃₀O₄Derivative for cyclic ketone synthesis
Zirconium HydroxideZr(OH)₄Cyclization catalyst
Carbon DioxideCO₂Byproduct of decarboxylation and cyclization
Rapeseed OilN/A (Mixture)Feedstock for hydrotreating
TriglyceridesN/A (Mixture)Main component of vegetable oils
CoMo/γ-Al₂O₃N/AHydrotreating catalyst
NiMo/γ-Al₂O₃N/AHydrotreating catalyst
Platinum (Pt)PtIsomerization catalyst
SAPO-11N/AZeolite catalyst support
Silicon DioxideSiO₂Pyrolysis catalyst
Aluminum OxideAl₂O₃Pyrolysis catalyst
Zinc OxideZnOPyrolysis catalyst
Chromium(III) OxideCr₂O₃Pyrolysis catalyst
Vanadium(II) OxideV₂O₂Pyrolysis catalyst
Molybdenum(VI) OxideMoO₃Pyrolysis catalyst

Advanced Analytical Methodologies for Characterizing 7 Methyltetradecane

Chromatographic Techniques

Chromatography, particularly in the gas phase, is the cornerstone for the separation of volatile and semi-volatile compounds like 7-Methyltetradecane. The choice of technique depends on the complexity of the sample and the analytical objective, ranging from routine separation to high-resolution analysis of isomeric mixtures.

Gas chromatography (GC) is a fundamental technique for separating this compound from other components in a mixture based on its volatility and interaction with the stationary phase of the GC column. For alkanes, non-polar stationary phases, such as those based on polysiloxanes (e.g., OV-1, DB-5), are commonly employed. acs.org The retention of a compound is a characteristic feature but can vary with analytical conditions (e.g., temperature program, column length, carrier gas flow).

To overcome this variability and aid in identification, the retention index (RI) system is used. The RI of a compound is its retention time normalized to the retention times of adjacent n-alkanes. nih.gov This value is more consistent across different laboratories and instruments than the raw retention time. For isothermal analyses, the Kovats retention index is used, while for temperature-programmed analyses, the linear or van den Dool and Kratz retention index is calculated. nih.gov

The retention index is a critical parameter for the identification of monomethylalkanes, as isomers with methyl groups near the center of the carbon chain are often difficult to separate. acs.org Research has shown that the retention indices of monomethylalkanes can be measured with high precision, allowing for the differentiation of closely eluting isomers. acs.org For example, the programmed-temperature retention index of this compound has been determined on methylsilicone stationary phases. acs.orgnih.gov

Retention Index Data for this compound and Related Isomers
CompoundRetention Index (RI)Stationary PhaseReference
4-Methyltetradecane1460Standard non-polar acs.org
This compound1450.0Cross-lined methyl silicone nih.gov
2-Methyltetradecane1465Standard non-polar carlroth.com
n-Pentadecane (C15)1500Standard non-polar nih.gov

While single-column GC is effective for simple mixtures, it often lacks the resolving power to separate the multitude of isomers present in complex samples like petroleum products or environmental extracts. molbase.com Multidimensional gas chromatography (MDGC) significantly enhances peak capacity and resolution by subjecting the sample to two or more independent separation stages. molbase.com

There are two main modes of MDGC:

Heart-cutting MDGC : In this mode, one or more specific, narrow fractions (heart-cuts) from the first-dimension (1D) column are selectively transferred to a second-dimension (2D) column with a different stationary phase for further separation. researchgate.net This is useful for resolving a few target compounds that co-elute on the first column.

Comprehensive Two-Dimensional GC (GC×GC) : Here, the entire effluent from the 1D column is continuously sampled, focused by a modulator, and injected onto the 2D column. molbase.comresearchgate.net This results in a highly structured two-dimensional chromatogram that separates compound classes into distinct groups, providing unparalleled resolution for highly complex samples. molbase.com

MDGC is particularly well-suited for analyzing branched alkanes in complex matrices. For instance, MDGC-MS has been employed to identify and characterize volatile organic compounds from swine manure, where the enhanced separation was crucial for isolating specific compounds from a dense chemical background. researchgate.net The technique allows for the separation of branched alkanes from the main band of n-alkanes, which often masks them in a 1D separation. molbase.com

The hyphenation of gas chromatography with mass spectrometry (GC-MS) combines the powerful separation capabilities of GC with the definitive identification power of MS. acs.org As compounds elute from the GC column, they are directly introduced into the ion source of the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint, allowing for positive identification by comparison to spectral libraries (e.g., NIST, Wiley) or through interpretation of fragmentation patterns. acs.orglibretexts.org

GC-MS is the standard method for the analysis of methyl-branched alkanes in diverse applications, including the characterization of diesel fuel and plant extracts. acs.orgchemguide.co.uk In complex samples where isomers may still co-elute even on high-resolution capillary columns, mass spectrometric deconvolution can be used. acs.org By monitoring specific, characteristic fragment ions for each isomer, their individual chromatograms can be extracted from the overlapping total ion chromatogram (TIC), enabling their identification and quantification. acs.org For enhanced sensitivity and selectivity in quantitative studies, the mass spectrometer can be operated in selected ion monitoring (SIM) mode, where only a few specific m/z values characteristic of the target analyte are monitored, reducing chemical noise and improving detection limits. acs.org

Spectroscopic Characterization Techniques

While GC-MS is a primary tool, standalone spectroscopic methods provide deeper structural insights. Mass spectrometry reveals fragmentation pathways, while nuclear magnetic resonance spectroscopy offers an unambiguous map of the carbon-hydrogen framework.

In electron ionization mass spectrometry (EI-MS), the fragmentation of straight-chain alkanes is characterized by a series of cluster peaks corresponding to the loss of successive alkyl radicals. nih.gov The resulting spectra show prominent peaks at m/z values corresponding to [CnH2n+1]+ ions (e.g., 29, 43, 57, 71), with the abundance of these ions decreasing as the chain length increases. nih.gov

For branched alkanes like this compound, the fragmentation pattern is more specific. Cleavage is favored at the branching point because it leads to the formation of a more stable secondary carbocation. The fragmentation of this compound is therefore expected to show enhanced cleavage of the C6-C7 and C7-C8 bonds. This leads to the formation of characteristic fragment ions that are indicative of the branch position.

The molecular ion (M+•) peak for long-chain alkanes is often weak or absent. The key diagnostic fragments for this compound arise from the cleavage alpha to the methine carbon (C7).

Predicted Key Mass Spectrometric Fragments for this compound (C15H32, MW: 212.41)
m/zPredicted Fragment IonOrigin of Fragment
127[C9H19]+Cleavage of C6-C7 bond (loss of C6H13•)
113[C8H17]+Cleavage of C7-C8 bond (loss of C7H15•)
99[C7H15]+Cleavage of C7-C8 bond
85[C6H13]+Cleavage of C6-C7 bond
57[C4H9]+General alkane fragmentation
43[C3H7]+General alkane fragmentation (often base peak)

The relative abundance of these key fragments allows for the differentiation of this compound from other isomers, such as 2-Methyltetradecane or 4-Methyltetradecane, which would produce different sets of characteristic ions based on their respective branching points. acs.org

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules. While GC-MS is excellent for identification via fragmentation patterns, NMR provides direct evidence of the carbon-hydrogen framework, making it indispensable for distinguishing between complex isomers. carlroth.com

1H NMR: The proton NMR spectrum of a saturated alkane like this compound is characterized by signals in a narrow, upfield region of the spectrum (typically 0.8-1.6 ppm). Although significant signal overlap is expected for the numerous methylene (B1212753) (-CH2-) groups, key features can be identified. The spectrum would show a triplet at ~0.9 ppm corresponding to the terminal methyl group at C1, and a doublet at a similar chemical shift for the methyl group at C15, which is coupled to the methine proton at C7. The methine (-CH-) proton at C7 would appear as a complex multiplet further downfield (~1.3-1.5 ppm) due to coupling with the adjacent protons on C6, C8, and C15.

13C NMR: The carbon-13 NMR spectrum is particularly informative for alkanes as each unique carbon atom gives a distinct signal, and the chemical shifts are highly sensitive to the local structural environment. For this compound, symmetry dictates that there will be 15 distinct carbon signals. The chemical shifts can be predicted based on empirical rules and data from analogous compounds like 7-Methylhexadecane. The signals for the methine carbon (C7), the carbons alpha to the branch (C6, C8), and the branch methyl carbon (C15) are highly diagnostic for confirming the position of the methyl group.

Predicted 13C NMR Chemical Shifts for this compound
Carbon AtomPredicted Chemical Shift (ppm)Key Features
C1~14.1Terminal methyl group
C2, C13~22.7-23.0Methylene carbons beta to end
C3, C12~32.0-32.2Interior methylene carbons
C4, C11~29.4-29.8Interior methylene carbons
C5, C10~29.8-30.2Interior methylene carbons
C6, C8~37.0-37.5Methylene carbons alpha to branch
C7~34.0-34.5Methine carbon at branch point
C9~27.3-27.7Methylene carbon gamma to branch
C14~31.9Methylene carbon beta to end
C15 (Methyl Branch)~19.5-20.0Methyl group at branch point

Note: Predicted values are based on general alkane chemical shift rules and data for analogous compounds. Actual values may vary based on solvent and experimental conditions.

Furthermore, advanced 2D NMR techniques such as Correlation Spectroscopy (COSY) can be applied to establish 1H-1H connectivities, confirming the sequence of protons along the carbon chain and definitively linking the methine proton at C7 to its neighbors. nih.govcarlroth.com This provides unambiguous confirmation of the molecular structure.

Computational Chemistry and Modeling Studies of 7 Methyltetradecane

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecular systems, providing detailed insights into conformational changes and intermolecular interactions. For alkanes like 7-methyltetradecane, MD simulations can elucidate how the molecule folds and interacts with its environment. These simulations model the complex interplay of forces between atoms, including bonded (bond-stretching, angle-bending, and torsional) and non-bonded (van der Waals and electrostatic) interactions. nih.govunt.edu

Furthermore, MD simulations are instrumental in studying the intermolecular interactions between this compound molecules in a condensed phase. By simulating a system containing many molecules, one can analyze the radial distribution functions to understand the local packing and ordering. These simulations can also calculate cohesive energy densities, which are related to the enthalpy of vaporization. The non-covalent interactions, primarily van der Waals forces, govern the bulk properties of liquid this compound. preprints.org The insights gained from MD simulations are valuable for developing more accurate force fields for alkanes and for predicting the behavior of fuel and lubricant mixtures containing such branched components. cam.ac.uk

Quantum Chemical Calculations for Electronic Structure and Reaction Mechanism Prediction

Quantum chemical calculations, rooted in the principles of quantum mechanics, provide a fundamental understanding of the electronic structure of molecules like this compound. northwestern.edu These methods solve the Schrödinger equation to yield information about molecular orbitals, electron densities, and electrostatic potentials. For this compound, a non-polar hydrocarbon, these calculations can determine properties like ionization potential and electron affinity, which are crucial for predicting its reactivity. rsc.org

Methods such as Density Functional Theory (DFT) are often employed to study the electronic properties and geometries of alkanes. research.google While computationally intensive for a molecule of this size, DFT can accurately predict bond lengths, bond angles, and vibrational frequencies. rsdjournal.org This information is valuable for interpreting experimental spectroscopic data.

Quantum chemical calculations are also indispensable for predicting reaction mechanisms. For instance, the combustion of this compound involves a complex network of radical reactions. Quantum chemistry can be used to calculate the activation energies and reaction enthalpies for key elementary steps, such as hydrogen abstraction by hydroxyl radicals. This helps in building detailed kinetic models for combustion processes. Similarly, these methods can elucidate the mechanisms of pyrolysis and other thermal decomposition pathways, identifying the most likely bond-breaking and rearrangement steps. mdpi.com

Predictive Models for Thermochemical and Transport Properties (e.g., Abraham solvation parameter model, atom-group additivity models)

Predictive models are essential for estimating the thermochemical and transport properties of chemical compounds when experimental data is scarce. For this compound, several modeling approaches, including the Abraham solvation parameter model and atom-group additivity methods, have proven useful.

The Abraham solvation parameter model is a linear free-energy relationship used to predict the partitioning and solubility behavior of solutes in various solvents. mdpi.com For a non-polar compound like this compound, which primarily interacts through dispersion forces, the key solute descriptors are its excess molar refraction (E), which is zero for mono-methyl branched alkanes, and its gas-to-hexadecane partition coefficient (L). niif.hu The model simplifies for such alkanes as their polarity/polarizability (S), hydrogen-bond acidity (A), and hydrogen-bond basicity (B) are all zero. niif.hu The L descriptor for this compound has been determined from gas chromatographic retention data. niif.hubibliomed.org This allows for the prediction of properties like the enthalpy of vaporization and sublimation. niif.humdpi.com

Atom-group additivity models are another powerful predictive tool. These models estimate macroscopic properties by summing the contributions of individual atoms or functional groups within the molecule. mdpi.com For instance, the enthalpy of formation, heat capacity, and entropy of this compound can be estimated by considering the contributions of its constituent CH3 and CH2 groups, along with a correction for the tertiary carbon atom at the branch point. While effective, the accuracy of these models can vary, and they may not distinguish between isomers as effectively as more sophisticated methods. niif.hu

These predictive models are computationally efficient and provide valuable estimations for a wide range of properties crucial for chemical process design and environmental fate modeling.

PropertyPredicted Value (Abraham Model)UnitReference
Enthalpy of Vaporization72.45kJ mol⁻¹ niif.hu
L-descriptor6.957 niif.hu
Enthalpy of SublimationValue not specifiedkJ mol⁻¹ mdpi.com

Machine Learning and Neural Network Applications in Alkane Property Prediction

In recent years, machine learning (ML) and artificial neural networks (ANNs) have emerged as powerful tools for predicting the physical and chemical properties of alkanes, including branched isomers like this compound. researchgate.netintellegens.com These computational models can learn complex relationships between molecular structure and properties from large datasets, often outperforming traditional predictive methods in accuracy. arxiv.orggarethconduit.org

ANNs can be trained on fragmented experimental data to predict a variety of properties such as boiling point, heat capacity, vapor pressure, and viscosity. arxiv.orggarethconduit.org The molecular structure of an alkane is typically encoded into a set of numerical descriptors that serve as inputs for the neural network. researchgate.netarxiv.org These descriptors can capture information about the number of carbon atoms, the degree of branching, and molecular symmetry. researchgate.net Studies have shown that ANNs can successfully model the non-linear behavior of thermophysical properties and exploit property-property correlations to improve prediction accuracy. researchgate.net

For branched alkanes, machine learning models have been specifically applied to predict properties like surface tension. researchgate.net For example, both multilayer perceptron (MLP) and radial basis function (RBF) neural networks have been used to estimate the surface tension of branched alkanes with high accuracy. researchgate.net The ability of these models to handle complex, non-linear relationships makes them particularly well-suited for capturing the subtle effects of branching on physical properties. researchgate.net As more experimental data becomes available, these data-driven models are expected to become even more accurate and reliable for a wider range of compounds and properties. research.google

In Silico Approaches for Molecular Interactions and Biological Activity Prediction (e.g., molecular docking)

In silico methods, particularly molecular docking, are computational techniques used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein or DNA. amazonaws.com While this compound is a relatively simple, non-polar hydrocarbon, these methods can still provide insights into its potential interactions with biological systems. For instance, as a component of complex hydrocarbon mixtures like fuels and lubricants, understanding its interactions with biological membranes or metabolic enzymes can be relevant for toxicology and bioremediation studies.

Molecular docking simulations involve placing the 3D structure of the ligand (this compound) into the binding site of a target protein and scoring the different poses based on a scoring function that estimates the binding free energy. amazonaws.com The scoring function typically includes terms for van der Waals interactions, electrostatic interactions, and desolvation penalties. Given the non-polar nature of this compound, its interactions would be dominated by hydrophobic and van der Waals forces. preprints.org

While specific molecular docking studies on this compound are not abundant in the literature, the principles can be applied to understand its behavior. For example, its interaction with enzymes involved in hydrocarbon metabolism, such as cytochrome P450s, could be modeled to predict its potential for biodegradation. nih.gov Furthermore, quantitative structure-activity relationship (QSAR) models, another in silico approach, can be used to predict the biological activity or toxicity of compounds based on their chemical structure. nih.govjpionline.org By correlating molecular descriptors of a series of alkanes with their observed biological effects, a QSAR model could estimate the potential activity of this compound. cambridgemedchemconsulting.com

Docking TargetBinding Energy (kcal/mol)Reference
Target Not Specified-5.3 amazonaws.com
Target Not Specified-4.6 amazonaws.com

Modeling Environmental Fate Processes (e.g., distribution, volatilization, biodegradation, adsorption, photodegradation)

Computational models are crucial for predicting the environmental fate of chemicals like this compound, assessing how they distribute and persist in different environmental compartments such as air, water, soil, and sediment.

Distribution: Multimedia fugacity models can predict the partitioning of this compound between these compartments based on its physical-chemical properties like vapor pressure, water solubility, and octanol-water partition coefficient. Its high hydrophobicity and moderate volatility suggest it will primarily partition to soil, sediment, and air.

Volatilization: The rate of volatilization from water and soil surfaces can be estimated using models that consider its Henry's Law constant and mass transfer coefficients.

Biodegradation: Predicting the rate and extent of biodegradation is a key aspect of its environmental fate. ecetoc.org Computational models like BIOWIN, which is part of the EPISuite™ package from the US EPA, use fragment contribution methods to estimate the probability of rapid aerobic and anaerobic biodegradation. ecetoc.org More advanced computational frameworks can predict entire biodegradation pathways by applying a set of generalized enzymatic reaction rules, potentially identifying novel metabolites. nih.gov These models can simulate the metabolic breakdown of the alkane by microorganisms. github.ioarxiv.org

Adsorption: The tendency of this compound to adsorb to soil and sediment is quantified by its soil organic carbon-water (B12546825) partitioning coefficient (Koc). This can be estimated using QSAR models based on its octanol-water partition coefficient (Kow). Its high Kow value indicates strong adsorption to organic matter in soil and sediment, reducing its mobility and bioavailability.

Photodegradation: In the atmosphere, the primary degradation pathway for this compound is expected to be its reaction with photochemically generated hydroxyl (OH) radicals. The rate of this reaction can be estimated using structure-activity relationships, providing a prediction of its atmospheric lifetime.

Stereochemical Considerations and Enantiomeric Studies

This compound is a chiral molecule because the seventh carbon atom is a stereocenter, bonded to four different groups: a hydrogen atom, a methyl group, a hexyl group, and a heptyl group. This means that this compound can exist as two non-superimposable mirror images, or enantiomers: (R)-7-methyltetradecane and (S)-7-methyltetradecane.

While the physical and chemical properties of the individual enantiomers are identical (except for their interaction with polarized light and other chiral molecules), their biological properties can differ significantly. This is because biological systems, such as enzymes and receptors, are themselves chiral and can exhibit stereoselectivity. For instance, the rate of microbial degradation of the (R)- and (S)-enantiomers of this compound could be different if the enzymes involved in the process have a preference for one enantiomer over the other.

Computational methods can be employed to study these stereochemical aspects. Quantum chemical calculations can be used to determine the absolute configuration of the enantiomers and to simulate their chiroptical properties, such as optical rotation and circular dichroism spectra. Molecular dynamics simulations can be used to study the conformational preferences of each enantiomer and how they interact differently with chiral environments. biorxiv.orgmdpi.commdpi.com For example, docking simulations could be performed to investigate the binding of the (R)- and (S)-enantiomers to the active site of a hypothetical metabolic enzyme to predict which enantiomer might be degraded more rapidly. Although specific enantiomeric studies on this compound are not widely reported, the principles of stereochemistry and the available computational tools provide a framework for such investigations.

Research Applications and Potential of 7 Methyltetradecane

As a Reference Standard in Chromatographic and Spectroscopic Analysis

In the precise world of analytical chemistry, the availability of well-characterized reference standards is paramount for the accurate identification and quantification of chemical substances. 7-Methyltetradecane serves as such a standard, particularly in the techniques of gas chromatography (GC) and spectroscopy.

Gas chromatography separates compounds based on their volatility and interaction with a stationary phase within a column. The retention time, the time it takes for a compound to travel through the column, is a key identifying characteristic. However, absolute retention times can vary between different instruments and analytical conditions. To overcome this, the Kovats retention index system is often employed, which normalizes retention times relative to a series of n-alkanes. Standard reference materials, including branched alkanes like this compound, are crucial for calibrating and validating GC methods, ensuring the reliability and comparability of results across different laboratories. The National Institute of Standards and Technology (NIST) provides reference data for this compound, including its gas chromatography data, which is essential for its use as a standard.

The use of a homologous series of n-alkanes is a common method for determining retention indices. By including branched alkanes like this compound in these standard mixtures, a more comprehensive calibration can be achieved, which is particularly useful for the analysis of complex hydrocarbon mixtures found in environmental and petroleum samples.

Below is an interactive data table summarizing the key identifiers for this compound:

IdentifierValue
IUPAC Name This compound
CAS Number 6165-39-5
Molecular Formula C15H32
Molecular Weight 212.4146 g/mol

Data sourced from the NIST Chemistry WebBook.

Role in Fuel Chemistry Research (e.g., as a component in synthetic fuels or for studying combustion properties)

The combustion characteristics of fuels are intrinsically linked to their molecular composition. Modern fuels, such as diesel and jet fuel, are complex blends of hundreds of different hydrocarbons, including straight-chain alkanes, branched alkanes, cycloalkanes, and aromatic compounds. To better understand and model the combustion process, researchers often utilize "surrogate fuels," which are simpler mixtures of a few well-characterized compounds that mimic the properties of the real fuel.

Branched alkanes, like this compound, are a crucial component of these surrogate fuels. The degree of branching in an alkane has a significant impact on its combustion properties, such as its cetane number, which is a measure of a fuel's ignition quality. Generally, increased branching leads to a lower heat of combustion compared to straight-chain alkanes with the same number of carbon atoms, indicating greater stability. This stability can affect the autoignition properties of the fuel.

Research into the combustion of various octane (B31449) isomers has shown that the number and location of methyl branches influence fuel reactivity, including laminar flame speed. By including branched alkanes like this compound in surrogate fuel models, scientists can more accurately simulate the complex chemical kinetics of real-world fuels, leading to the development of more efficient and cleaner-burning engines.

The following table provides a simplified comparison of hydrocarbon classes typically found in diesel fuel, highlighting the importance of including branched alkanes in representative surrogates.

Hydrocarbon ClassGeneral CharacteristicsRole in Combustion
n-Alkanes Straight carbon chainsGood ignition quality (high cetane)
Branched Alkanes Carbon chains with side branchesAffects ignition delay and knocking
Cycloalkanes Carbon atoms in a ring structureInfluences density and energy content
Aromatics Contain one or more benzene (B151609) ringsHigh energy density, can produce soot

As a Model Compound for Fundamental Hydrocarbon Studies

The relatively simple and well-defined structure of this compound makes it an excellent model compound for fundamental studies of hydrocarbon properties and reactions. The physical properties of alkanes, such as boiling point and solubility, are influenced by their molecular size and shape. The presence of a methyl branch in this compound, for example, lowers its boiling point compared to its straight-chain isomer, n-pentadecane, due to reduced van der Waals forces between the molecules.

By studying the physicochemical properties of pure, well-characterized branched alkanes like this compound, researchers can develop and refine molecular models to predict the behavior of more complex hydrocarbon mixtures. These models are essential in various fields, including chemical engineering, materials science, and environmental science.

Furthermore, the reactivity of alkanes, while generally low, is a subject of ongoing research. The presence of a tertiary carbon-hydrogen bond at the branch point in this compound makes it a potential site for selective chemical reactions. Studying the reactions of such model compounds can provide insights into the mechanisms of larger, more complex hydrocarbon transformations, such as those that occur during petroleum refining or in the atmosphere.

Precursor for Advanced Materials and Chemical Intermediates (e.g., alcohols, ketones)

While alkanes are generally considered to be relatively unreactive, their selective functionalization into more valuable chemical intermediates, such as alcohols and ketones, is a significant area of research in organic synthesis. The conversion of alkanes to these oxygenated compounds represents a step up the "oxidation ladder" and opens up a wide range of possibilities for the synthesis of more complex molecules.

The catalytic oxidation of alkanes is a promising route for this transformation. Various catalytic systems are being explored for their ability to selectively oxidize C-H bonds in alkanes to C-O bonds. For a branched alkane like this compound, the tertiary C-H bond at the 7-position is a potential target for selective oxidation, which would lead to the formation of 7-methyltetradecan-7-ol (a tertiary alcohol) or 7-methyltetradecan-7-one (a ketone).

The synthesis of long-chain alcohols and ketones is of interest for the production of specialty chemicals, such as surfactants, lubricants, and fragrances. While the direct conversion of this compound to these products on an industrial scale is not yet a widespread practice, ongoing research into the catalytic functionalization of alkanes suggests that this could be a viable pathway in the future. The ability to selectively introduce functional groups into long-chain branched alkanes would provide access to a new range of valuable chemical building blocks.

Contribution to Understanding Biological Communication and Chemical Ecology

In the intricate world of insects, chemical communication plays a vital role in a wide array of behaviors, including mating, aggregation, and defense. Many of these chemical signals are hydrocarbons that coat the insect's cuticle, the outer protective layer of its exoskeleton. These cuticular hydrocarbons (CHCs) can act as pheromones, carrying messages between individuals of the same species, or as kairomones, which can be detected by other species, such as predators or parasitoids.

Methyl-branched alkanes are a common and important class of CHCs. The specific blend of CHCs, including the position and number of methyl branches, can convey a wealth of information, such as the species, sex, and even the reproductive status of an insect. For example, in some species, specific methyl-branched alkanes have been identified as key components of sex pheromones that attract mates.

While this compound has not been definitively identified as a pheromone in a wide range of species, the prevalence of other methyl-branched alkanes in insect chemical communication suggests that it could play a similar role in some organisms. The study of the chemical ecology of insects is an active area of research, and the identification of the specific compounds involved in these interactions is crucial for understanding insect behavior and for developing novel pest management strategies.

The following table lists some examples of methyl-branched alkanes that have been identified as semiochemicals (compounds that convey a chemical signal) in insects, illustrating the importance of this class of compounds in chemical ecology.

CompoundInsect SpeciesFunction
3-Methyltricosane Holomelina laodamia (a moth)Sex pheromone
13-Methylhentriacontane Drosophila mojavensis (a fruit fly)Mating recognition
4,8-Dimethyldecanal Tribolium castaneum (red flour beetle)Aggregation pheromone

Q & A

Q. How should researchers report conflicting thermochemical data for this compound?

  • Methodological Answer : Disclose measurement conditions (e.g., calorimetry vs. computational DFT) and instrument calibration standards. Compare results to NIST’s thermochemical tables, noting uncertainties (±5 kJ/mol for combustion enthalpy). Transparently discuss limitations in peer-reviewed publications .

Q. What ethical guidelines apply to handling this compound in laboratory settings?

  • Methodological Answer : Follow GHS classification (e.g., flammability, skin irritation) and SDS protocols (e.g., ventilation, PPE). For environmental studies, adhere to Nagoya Protocol standards for genetic resource utilization. Document ethical approvals (e.g., IACUC for animal testing) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.